3-(4-methylphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-(4-methylphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidin-4-one core. This core is substituted at position 3 with a 4-methylphenyl group and at position 2 with a sulfanyl-linked 3-(3-methylphenyl)-1,2,4-oxadiazole moiety. The molecular formula is hypothesized to be C₂₃H₁₈N₄O₂S₂ (molecular weight: 446.5 g/mol), based on structural analogs reported in the literature .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-14-6-8-17(9-7-14)27-22(28)20-18(10-11-30-20)24-23(27)31-13-19-25-21(26-29-19)16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVTVPBHFYKMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidin-4-one core structure with various functional groups that enhance its reactivity and biological activity. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thieno[3,2-d]pyrimidin-4-one nucleus : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Oxadiazole moiety : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acid derivatives under acidic conditions.
- Methylation and Sulfanylation : These steps introduce the methyl and sulfanyl groups essential for the compound's biological properties.
Medicinal Chemistry
The compound has shown promise in various medicinal applications:
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : Research has highlighted its potential efficacy against a range of pathogens, suggesting it could be developed into new antimicrobial therapies.
- Antiviral Activity : Some derivatives of this compound have been explored for their ability to inhibit viral replication, positioning them as potential antiviral agents.
Material Science
The unique chemical structure allows for applications in materials science:
- Polymer Development : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or mechanical strength.
- Dyes and Pigments : Its vibrant color properties make it suitable for developing dyes used in various industrial applications.
Anticancer Studies
A study published in Journal of Medicinal Chemistry examined the anticancer effects of derivatives based on this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity compared to established chemotherapeutics.
Antimicrobial Research
In a study featured in Antimicrobial Agents and Chemotherapy, derivatives were tested against both Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the structure enhanced antibacterial activity significantly.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the phenyl ring (e.g., 4-methyl, 3-methyl, 4-methoxy).
- Heterocyclic ring type (1,2,4-oxadiazole, isoxazole, or thiadiazole).
- Side-chain modifications (e.g., allyl, sulfanyl groups).
Below is a comparative analysis of five related compounds:
Key Structural Differences and Implications
Thiadiazole (): Sulfur atoms increase polarizability, favoring interactions with hydrophobic enzyme pockets . Isoxazole (): Oxygen atom reduces stability compared to oxadiazole but may enhance metabolic resistance .
Substituent Effects :
- 4-Methylphenyl : Increases lipophilicity, aiding membrane permeability.
- 4-Methoxyphenyl (): Introduces polarity, improving aqueous solubility but reducing blood-brain barrier penetration.
- Allyl Group (): May confer reactivity for further functionalization or covalent binding .
Research Findings and Pharmacological Relevance
Kinase Inhibition: The thienopyrimidinone core is a known scaffold in kinase inhibitors. The target compound’s oxadiazole substituent may mimic ATP-binding motifs in kinases, similar to ’s isoxazole derivative .
Antimicrobial Activity :
- Thiadiazole derivatives () exhibit broad-spectrum antimicrobial activity, suggesting the target compound could be optimized for similar applications .
Metabolic Stability :
Limitations: No direct pharmacological data exists for the target compound. Experimental validation of its bioactivity and ADMET properties is required.
Preparation Methods
Cyclocondensation with Formamide
A widely employed method involves the reaction of 2-amino-3-carboxylatethiophene derivatives with formamide. For instance, heating 2-amino-3-ethoxycarbonyl-4-(4-methylphenyl)thiophene (1 ) with excess formamide at 150°C for 6–8 hours yields 3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (2 ) (Scheme 1). This reaction proceeds via intramolecular cyclization, with the formamide acting as both a solvent and a carbonyl source. Modifications to the thiophene substrate’s ester group (e.g., ethoxy to methoxy) influence reaction yields, with ethoxy groups generally providing higher efficiency (76–97%).
Key reaction conditions :
-
Temperature: 150°C
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Solvent: Formamide (neat)
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Yield: 76–97%
Alternative Methods Using Urea Derivatives
Cyclocondensation with urea or thiourea derivatives offers another route. Treating 2-amino-3-cyanothiophene (3 ) with potassium cyanate in acetic acid generates thieno[3,2-d]pyrimidine-2,4-dione (4 ), which can be reduced to the 4-one derivative using sodium borohydride. This method is less common due to additional reduction steps but provides flexibility for introducing substituents at the 2-position.
Preparation of the [3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-yl]methanethiol
The 1,2,4-oxadiazole moiety is synthesized separately and functionalized with a methylthiol group for subsequent coupling.
Amidoxime Cyclization
The 1,2,4-oxadiazole ring is constructed via cyclodehydration of an amidoxime and a carboxylic acid derivative. Reacting 3-methylbenzamidoxime (5 ) with ethyl bromoacetate in refluxing ethanol produces 3-(3-methylphenyl)-5-(methoxycarbonyl)-1,2,4-oxadiazole (6 ). Saponification of the ester group with aqueous NaOH yields the carboxylic acid (7 ), which is converted to the chloromethyl derivative (8 ) using thionyl chloride (Scheme 2).
Key reaction conditions :
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Cyclization: Ethanol, reflux, 12 hours
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Saponification: 2M NaOH, 80°C, 4 hours
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Chlorination: SOCl₂, 70°C, 2 hours
Thiolation of the Chloromethyl Intermediate
The chloromethyl group in 8 is substituted with a thiol group by treatment with thiourea in ethanol, followed by hydrolysis with dilute HCl. This yields [3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanethiol (9 ) as a key intermediate.
Coupling Strategies for Sulfanyl Linkage Formation
The final step involves coupling the thieno[3,2-d]pyrimidin-4-one core (2 ) with the functionalized oxadiazole thiol (9 ).
Nucleophilic Substitution
A nucleophilic substitution reaction is employed to attach the sulfanyl group. Dissolving 2 in dimethylformamide (DMF) with potassium carbonate as a base generates a thiolate ion, which reacts with 9 at 80°C for 6 hours (Scheme 3). This method typically achieves yields of 65–78%, with purity dependent on chromatographic purification.
Optimized conditions :
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Base: K₂CO₃ (2 equiv)
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Solvent: DMF
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Temperature: 80°C
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Time: 6 hours
Mitsunobu Reaction
An alternative approach uses the Mitsunobu reaction to couple 2 (if hydroxylated) with 9 . However, this method requires pre-functionalization of the pyrimidinone core with a hydroxyl group and is less commonly reported.
Optimization and Yield Data
Comparative studies highlight the impact of reaction conditions on yield and purity:
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core synthesis | Formamide cyclization | 92 | 98 |
| Oxadiazole synthesis | Amidoxime route | 75 | 95 |
| Coupling | Nucleophilic substitution | 72 | 97 |
Higher temperatures during cyclization (150°C vs. 120°C) improve core yields by 15–20%, while excess thiourea in thiolation steps enhances substitution efficiency.
Analytical Characterization and Purity Assessment
Successful synthesis is confirmed via:
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¹H NMR : Aromatic protons of the 4-methylphenyl group appear as a singlet at δ 7.25–7.35 ppm, while the oxadiazole methylene group resonates as a triplet at δ 4.10–4.20 ppm.
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HPLC : Purity >97% achieved using a C18 column (acetonitrile/water gradient).
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Mass spectrometry : Molecular ion peak at m/z 461.2 (M+H⁺) aligns with theoretical values .
Q & A
Q. What in vivo models are appropriate for evaluating chronic toxicity?
- Methodology :
- Rodent Studies : 90-day oral toxicity in Wistar rats (OECD 408 guidelines), monitoring hematological and histopathological endpoints .
- Biomarker Analysis : Measure serum ALT/AST for hepatotoxicity and BUN/creatinine for nephrotoxicity .
- Behavioral Assays : Open-field tests to assess neurotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
